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Compound of Interest

trans-2-(4-
Compound Name:
Methoxyphenyl)vinylboronic acid

Cat. No.: B3038061

Abstract: The precise control of stereochemistry is a cornerstone of modern chemical
synthesis, particularly within the realms of drug discovery and materials science. Vinylboronic
acids have emerged as exceptionally versatile and indispensable building blocks for the
stereospecific construction of carbon-carbon bonds. This guide provides an in-depth
exploration of trans-2-(4-Methoxyphenyl)vinylboronic acid, a stable and highly reactive
reagent, detailing its application in key stereoselective transformations. We will dissect the
mechanistic underpinnings of its reactivity, provide validated, step-by-step protocols for its use
in Suzuki-Miyaura cross-coupling and rhodium-catalyzed conjugate additions, and offer expert
insights into reaction optimization and troubleshooting.

Part 1: Foundational Principles & Reagent Profile

The utility of trans-2-(4-Methoxyphenyl)vinylboronic acid stems from a combination of its
structural features: the vinyl group, which is primed for a variety of coupling reactions; the
boronic acid moiety, which facilitates catalytic transmetalation cycles; and the trans geometry,
which is reliably transferred to the product in many transformations.[1] The electron-donating 4-
methoxyphenyl group enhances the nucleophilicity of the vinyl group, often leading to improved
reaction kinetics compared to unsubstituted vinylboronic acids.

Boronic acids are pivotal in modern organic synthesis due to their stability, low toxicity, and
broad functional group tolerance, making them ideal reagents for creating complex molecular
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architectures found in many pharmaceuticals.[2][3][4]

Reagent Profile: trans-2-(4-Methoxyphenyl)vinylboronic

acid
Property Value Reference
CAS Number 72316-18-8 [5][6]
[(E)-2-(4-
Synonym Methoxyphenyl)ethenyl]boroni [51[6]
c acid
Molecular Formula CoH11BO3 [61[7]
Molecular Weight 177.99 g/mol [51[7]
Appearance White to off-white solid
Melting Point 140-144 °C [5]

Bench-stable solid; often

contains varying amounts of
Key Feature . .

the corresponding boroxine

(anhydride).

The Core Principle: Stereochemical Retention

The defining characteristic of many reactions involving vinylboronic acids is their
stereospecificity. The geometric configuration of the double bond in the starting material is
faithfully translated to the product. For trans-2-(4-methoxyphenyl)vinylboronic acid, this
means that the resulting product will almost invariably possess a trans-alkene moiety. This
predictability is of paramount importance for eliminating the need for tedious separation of
geometric isomers, thereby streamlining synthetic routes. The retention of stereochemistry is a
key feature of the transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.[8]

Part 2: Key Stereoselective Applications & Protocols

Application 1: Stereospecific Suzuki-Miyaura Cross-
Coupling
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The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology and one of the most
powerful tools for forming C(sp?)—C(sp?) bonds.[2] Its application with vinylboronic acids
provides a direct and highly reliable route to substituted styrenes, stilbenes, and dienes with
complete control over the double bond geometry.[9][10]

Mechanistic Causality: The reaction proceeds via a palladium-catalyzed cycle. The key to its
stereospecificity lies in the transmetalation step, where the vinyl group is transferred from the
boron atom to the palladium center. This step occurs with retention of configuration, ensuring
that the trans geometry of the boronic acid is maintained throughout the cycle and delivered to
the final product. The presence of a base is crucial, as it converts the boronic acid into a more
nucleophilic ‘ate’ complex, which accelerates the transmetalation process.[11]

Catalytic Cycle

Reductive Elimination

OX|datE\F/ee_)gdd|tlon Transmetalation | Vinyl-Pd(ll) Complex __(B:ermll,@

Click to download full resolution via product page
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of trans-4-Methoxy-4'-nitrostilbene

This protocol details the coupling of trans-2-(4-Methoxyphenyl)vinylboronic acid with 1-iodo-
4-nitrobenzene.

Materials & Reagents:
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Reagent MW Amount Moles Equiv.
1-lodo-4-

_ 249.01 249 mg 1.0 1.0
nitrobenzene
trans-2-(4-
Methoxyphenyl)v ~ 177.99 196 mg 11 11

inylboronic acid

Tetrakis(triphenyl
phosphine)pallad
ium(0)
[Pd(PPhs)4]

1155.56 35 mg 0.03 0.03

Potassium
Carbonate 138.21 415 mg 3.0 3.0
(K2CO03)

1,4-Dioxane - 8 mL - -

Water - 2 mL - -

Step-by-Step Procedure:

e Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, add 1-iodo-4-nitrobenzene (249 mg, 1.0 mmol), trans-2-(4-
methoxyphenyl)vinylboronic acid (196 mg, 1.1 mmol), and potassium carbonate (415 mg,
3.0 mmol).

e Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three
times.

o Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPhs)a4 catalyst (35 mg, 0.03
mmol). Expert Tip: The choice of ligand can be critical. For more challenging substrates,
bulky, electron-rich phosphine ligands like SPhos or RuPhos can improve yields and reaction
rates.[12]

e Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent mixture
is crucial for dissolving both the organic and inorganic reagents.
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» Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction
progress by TLC or LC-MS (typically complete within 2-6 hours).

o Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water
(20 mL). Separate the organic layer, and extract the agueous layer with ethyl acetate (2x 15
mL).

 Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous
sodium sulfate (Na2S0a), filter, and concentrate under reduced pressure. Purify the crude
product by flash column chromatography on silica gel to afford the pure trans-stilbene
product. The trans geometry can be confirmed by *H NMR spectroscopy (J-coupling constant
of the vinylic protons typically ~16 Hz).

Application 2: Rhodium-Catalyzed Asymmetric 1,4-
Conjugate Addition

The rhodium-catalyzed 1,4-conjugate addition (or Michael addition) is a premier method for
forming C-C bonds while simultaneously creating a new stereocenter.[13][14] Using trans-2-(4-
methoxyphenyl)vinylboronic acid as the nucleophile in conjunction with a chiral rhodium
catalyst allows for the highly enantioselective synthesis of 3-vinyl substituted carbonyl
compounds.[15][16]

Mechanistic Causality: The catalytic cycle begins with the transmetalation of the vinyl group
from the boronic acid to a Rh(l) complex. The Michael acceptor (e.g., a cyclic enone) then
coordinates to the rhodium center and undergoes migratory insertion into the Rh-vinyl bond.
This forms a rhodium enolate intermediate. Subsequent protonation releases the chiral product
and regenerates the active Rh(l) catalyst.[13] The enantioselectivity is governed by the chiral
ligand, which creates a sterically defined pocket around the metal center, forcing the enone to
coordinate and react from a specific face.
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Figure 2: General catalytic cycle for Rh-catalyzed asymmetric conjugate addition.

Protocol: Enantioselective Synthesis of 3-[(E)-2-(4-methoxyphenyl)vinyllcyclohexan-1-one

This protocol describes the asymmetric addition to cyclohex-2-en-1-one.

Materials & Reagents:
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Reagent MW Amount Moles Equiv.
Cyclohex-2-en-1-

96.13 96 mg 1.0 1.0
one
trans-2-(4-
Methoxyphenyl)v ~ 177.99 267 mg 15 15
inylboronic acid
Bis(cyclooctadie
ne)rhodium(l)

405.9 10.2 mg 0.025 0.025
tetrafluoroborate
[Rh(cod)2BF4]
(R)-BINAP 622.67 17.1 mg 0.0275 0.0275
1,4-Dioxane/H20

- 5mL - -

(10:1)

Step-by-Step Procedure:

o Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add [Rh(cod)zBF4]
(10.2 mg, 0.025 mmol) and the chiral ligand (R)-BINAP (17.1 mg, 0.0275 mmol) to a dry
Schlenk tube. Add 2 mL of degassed 1,4-dioxane and stir for 20-30 minutes at room
temperature until a homogeneous solution is formed. Expert Tip: The choice of chiral ligand
is the most critical parameter for achieving high enantioselectivity. Ligands like BINAP,
Tangphos, or Duanphos are often effective.[16]

¢ Main Reaction Setup: In a separate flask, dissolve trans-2-(4-methoxyphenyl)vinylboronic
acid (267 mg, 1.5 mmol) in 3 mL of the 1,4-dioxane/H20 (10:1) solvent mixture.

» Reaction Initiation: Add the boronic acid solution to the pre-formed catalyst solution. Finally,
add cyclohex-2-en-1-one (96 mg, 1.0 mmol) via syringe.

o Reaction Conditions: Heat the mixture to 80 °C and stir. The reaction is typically complete in
12-24 hours. Monitor by TLC or chiral HPLC to determine conversion and enantiomeric
excess (ee).
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o Workup: After cooling, pour the reaction mixture into a separatory funnel containing diethyl
ether (30 mL) and a saturated aqueous solution of ammonium chloride (NH4Cl) (20 mL).

o Extraction & Purification: Separate the layers and extract the agueous phase with diethyl
ether (2x 20 mL). Combine the organic extracts, wash with brine, dry over MgSOQa, filter, and
concentrate. Purify the residue by flash chromatography to yield the product. The
enantiomeric excess should be determined by chiral HPLC analysis.

Expected Outcome Data:

Substrate Chiral Ligand Yield (%) ee (%) Reference
Cyclohex-2-en-1-
(R)-BINAP >90 >95 [13][14]
one
Cyclopent-2-en-
(S)-TangPhos >85 >98 [16]
1-one
4,4-
Dimethylcyclohe (R)-DuanPhos >90 >97 [16]

X-2-en-1-one

Part 3: Practical Insights and Advanced Topics

Handling and Storage:trans-2-(4-Methoxyphenyl)vinylboronic acid is an air-stable solid.
However, like many boronic acids, it can undergo dehydration to form the cyclic trimer
anhydride (boroxine). This process is typically reversible under reaction conditions. For long-
term storage, keep the reagent in a tightly sealed container in a cool, dry place.

Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety
glasses, gloves, and a lab coat, should be worn. When handling the solid powder, use of a dust
mask or a fume hood is recommended to avoid inhalation.

Troubleshooting and Optimization:

e Low Yield in Suzuki Coupling: If yields are low, consider screening different palladium
sources (e.g., Pd(OAc)z with a phosphine ligand), bases (stronger bases like Cs2COs or
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KsPOas can be effective), or solvents. Catalyst deactivation can be an issue; ensuring a
rigorously inert atmosphere is critical.

o Poor Enantioselectivity in Conjugate Addition: Enantiomeric excess is highly dependent on
the match between the substrate, ligand, and solvent. If selectivity is poor, screen a panel of
different chiral ligands. Temperature can also be a critical variable; running the reaction at a
lower temperature may improve selectivity, albeit at the cost of a longer reaction time.

Conclusion

trans-2-(4-Methoxyphenyl)vinylboronic acid is a powerful and reliable reagent for
stereoselective synthesis. Its utility in the stereospecific Suzuki-Miyaura cross-coupling
provides a direct entry to trans-alkenes, while its application in Rh-catalyzed asymmetric
conjugate additions enables the construction of valuable chiral building blocks. The protocols
and mechanistic insights provided herein serve as a robust foundation for researchers and
drug development professionals aiming to leverage this versatile tool for the efficient and
precise synthesis of complex molecular targets. The continued exploration of boronic acid
chemistry promises to further expand the synthetic toolkit, accelerating innovation in both
medicine and materials science.[17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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